4,4-Dimethyl-2-phenyl-2-oxazoline
Overview
Description
4,4-Dimethyl-2-phenyl-2-oxazoline is a heterocyclic compound belonging to the oxazoline family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and two methyl groups attached to the ring. This compound is known for its applications in organic synthesis, particularly as a ligand in various catalytic reactions .
Mechanism of Action
Target of Action
4,4-Dimethyl-2-phenyl-2-oxazoline is a type of 2-aryl-2-oxazoline . It has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . This suggests that its primary targets are aryl bromides and arylboronic acids, which play a crucial role in the Suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction.
Mode of Action
The compound interacts with its targets (aryl bromides and arylboronic acids) through the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds. The result of this interaction is the formation of a new carbon-carbon bond between the aryl bromide and the arylboronic acid.
Biochemical Pathways
The Suzuki coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary molecular effect of this compound’s action is the formation of a new carbon-carbon bond between aryl bromides and arylboronic acids . This bond formation is a crucial step in the synthesis of various organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized as a result of the Suzuki coupling reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base, and it is often performed in an aqueous environment . Therefore, the presence and concentrations of these substances in the environment can affect the compound’s action. Additionally, factors such as temperature and pH could also influence the reaction’s rate and yield.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4,4-Dimethyl-2-phenyl-2-oxazoline acts as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . The nature of these interactions involves the formation of mildly hygroscopic complexes
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand in the Suzuki coupling reaction of aryl bromides and arylboronic acids . It forms mildly hygroscopic complexes with ether solutions of [ZnX2] (X = Cl, Br, I)
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-phenyl-2-oxazoline can be synthesized through the cyclization of 2-amino-2-methyl-1-phenylpropan-1-ol with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of oxazolone derivatives.
Reduction: Reduction of this compound typically results in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized oxazoline derivatives.
Scientific Research Applications
4,4-Dimethyl-2-phenyl-2-oxazoline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive molecules.
Comparison with Similar Compounds
- 2-Phenyl-2-oxazoline
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
- 2,4,4-Trimethyl-2-oxazoline
Comparison: 4,4-Dimethyl-2-phenyl-2-oxazoline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalytic reactions, offering advantages in terms of reaction selectivity and efficiency compared to its analogs .
Properties
IUPAC Name |
4,4-dimethyl-2-phenyl-5H-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSMKDDFAUGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302425 | |
Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19312-06-2 | |
Record name | 19312-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 4,4-Dimethyl-2-phenyl-2-oxazoline?
A1: this compound, often abbreviated as Phox, has the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize this compound. []
Q2: How does this compound behave as a ligand in coordination chemistry?
A2: this compound acts as a monodentate ligand, typically coordinating through the nitrogen atom of the oxazoline ring. [, ] For example, it forms a three-coordinate lithium complex with hexamethyldisilylamide, where two Phox molecules coordinate to the lithium center. [] It also forms complexes with zinc halides, adopting a distorted tetrahedral geometry around the zinc center. []
Q3: Can you elaborate on the reactivity of this compound in organolithium chemistry?
A3: This compound exhibits interesting reactivity with organolithium reagents. It undergoes regioselective ortholithiation, meaning the lithium preferentially replaces a hydrogen atom on the phenyl ring adjacent to the oxazoline group. [] This lithio intermediate can then react with various electrophiles, such as chalcogens (sulfur, selenium, tellurium) and methyl iodide, offering a route to functionalized derivatives. []
Q4: Are there any applications of this compound in catalysis?
A4: While not directly involved in the catalytic cycle, this compound serves as a precursor for the synthesis of cycloruthenated complexes. [] These ruthenium complexes demonstrate promising catalytic activity in the reduction of nitroarenes using sodium borohydride as the reducing agent. []
Q5: Are there any computational studies related to this compound?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ortholithiation in this compound. [] These studies provide valuable insights into the reaction intermediates, transition states, and the influence of solvent and lithium reagent structure on the reaction pathway. []
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